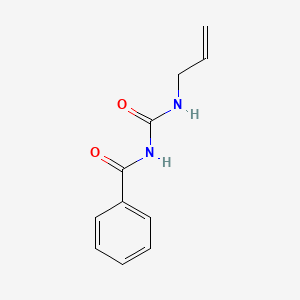
N-allyl-N'-benzoyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N’-benzoyl-urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group attached to one nitrogen atom and a benzoyl group attached to the other nitrogen atom of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-allyl-N’-benzoyl-urea can be synthesized through several methods. One common approach involves the reaction of allyl isocyanate with benzamide under suitable conditions. The reaction typically requires a catalyst, such as lanthanum triflate, to facilitate the formation of the urea derivative . Another method involves the use of palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, which provides a high yield of the desired product .
Industrial Production Methods
Industrial production of N-allyl-N’-benzoyl-urea may involve scalable and efficient synthetic routes. One such method includes the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and environmentally friendly process . This method allows for the production of N-substituted ureas in good to excellent yields with high chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-N’-benzoyl-urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzoyl group can be reduced to form benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzoyl group may produce benzyl alcohols.
Aplicaciones Científicas De Investigación
N-allyl-N’-benzoyl-urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: N-allyl-N’-benzoyl-urea can be used in the development of new materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of N-allyl-N’-benzoyl-urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-allyl-N’-benzoyl-urea can be compared with other urea derivatives, such as N-allyl-N’-phenylurea and N-allyl-N’-acetylurea. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.
Conclusion
N-allyl-N’-benzoyl-urea is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications may uncover new uses and enhance our understanding of this intriguing compound.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
N-(prop-2-enylcarbamoyl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) |
Clave InChI |
SRIBJXXCEUQPDR-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Bromo-2-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B15106572.png)
![Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-](/img/structure/B15106582.png)
![[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone](/img/structure/B15106586.png)
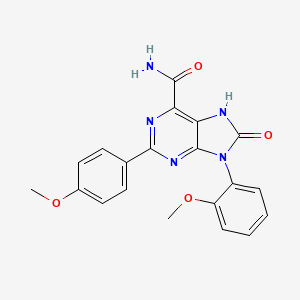
![3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15106598.png)

![4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B15106606.png)
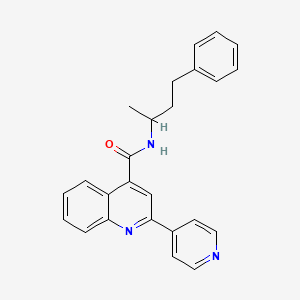
![3-[3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid](/img/structure/B15106621.png)
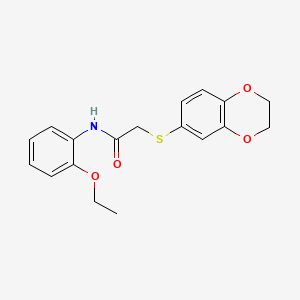
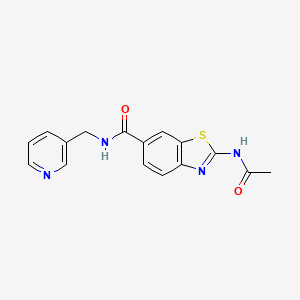
![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15106663.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15106665.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B15106673.png)
